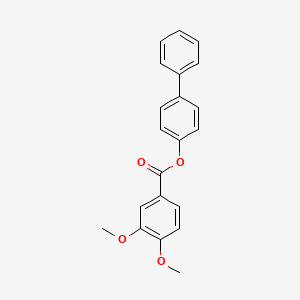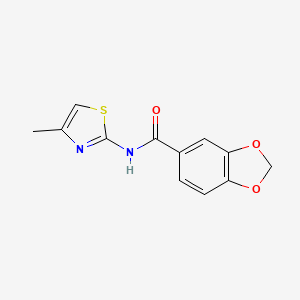![molecular formula C14H17N5O2 B5535969 3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)
3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of intermediates like nitrophenyl-piperidinostyrene with diazonium salts to afford arylhydrazonal, which can further react to yield pyridazine derivatives. Such processes might be applicable in synthesizing the compound of interest by adjusting the reactants to introduce the specific oxadiazolyl and propionyl substituents (Abdallah, Salaheldin, & Radwan, 2007).
Molecular Structure Analysis
Molecular structure analysis of related compounds like [1,2,5]oxadiazolo[3,4-d]pyridazine trioxides reveals planar molecules with unusual bond lengths and angles, which can influence the reactivity and interaction of the molecules. Such insights can be extrapolated to understand the structural aspects of the compound , suggesting potential reactivity sites and stability considerations (Ogurtsov et al., 2018).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from related research, where pyridazine derivatives are known to undergo various reactions, including condensations and cyclizations, to form a range of heterocyclic compounds. These reactions are influenced by the substituents on the pyridazine ring and the interacting reagents, offering a pathway to synthesize a variety of structurally related compounds (Zohdi, Osman, & Abdelhamid, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be significantly influenced by the molecular structure. The planarity, intermolecular interactions, and crystal packing observed in similar compounds provide insights into the likely solid-state properties and stability of the compound of interest. These properties are essential for understanding the compound's behavior in different environments and applications (Ogurtsov et al., 2018).
Scientific Research Applications
Antibacterial Properties
Research on similar compounds, such as piperazinyl oxazolidinone antibacterial agents, has shown significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. These compounds exhibit in vivo potency against S. aureus comparable to that of other known antibacterials (Tucker et al., 1998).
Antimycobacterial Activity
Studies have revealed that pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones exhibit activities against Mycobacterium tuberculosis. These compounds have shown to be potent in terms of antimycobacterial properties (Gezginci, Martin & Franzblau, 1998).
Antifungal and Antimicrobial Activity
Compounds with pyrano[2,3-c]pyridazine derivatives, synthesized using piperidine as an organocatalyst, have demonstrated significant in vitro antibacterial and antifungal activity. These compounds showed strong activity against both bacterial and fungal strains (Kandile & Zaky, 2015).
Anticancer Properties
Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has indicated their potential as anticancer agents. These compounds have been found to be mitotic inhibitors with significant antitumor activity in animal models (Temple, Rose, Comber & Rener, 1987).
Future Directions
The future directions for research on “3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug discovery . Additionally, more research could be conducted to understand their synthesis methods, chemical reactions, and mechanisms of action.
properties
IUPAC Name |
1-[3-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-12(20)19-8-4-5-10(9-19)14-16-13(18-21-14)11-6-3-7-15-17-11/h3,6-7,10H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYYXFGICYKKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=NC(=NO2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)
![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)
![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)
![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

